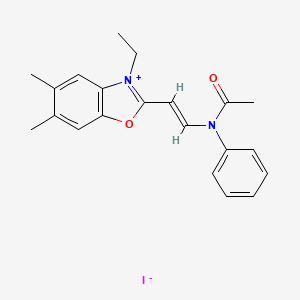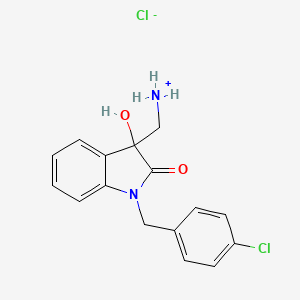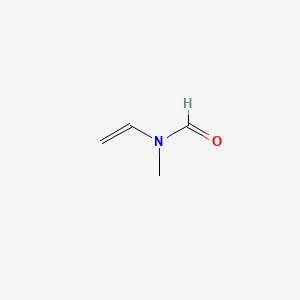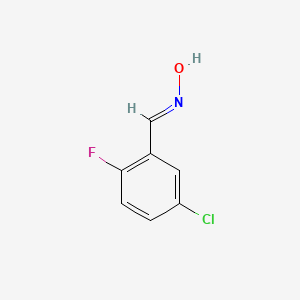
Potassium phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium phenylglycine is a non-proteinogenic amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields. It is a potassium salt of phenylglycine, which is an aromatic amino acid. This compound is known for its role in the synthesis of β-lactam antibiotics and other pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
Potassium phenylglycine can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde, cyanide, and ammonia to form racemic phenylglycinonitrile. This intermediate is then converted to phenylglycine using nitrilase enzymes under mildly alkaline conditions (pH 9.5) . Another method involves the biosynthesis of phenylglycine from benzoylformic acid using engineered Escherichia coli strains that co-express leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods
Industrial production of this compound often involves whole-cell catalysis with co-expression of multiple enzymes in a single host. This method is cost-effective and allows for the efficient production of enantiomerically pure phenylglycine . The process typically includes the optimization of reaction conditions such as pH, temperature, and enzyme ratios to maximize yield and purity.
化学反応の分析
Types of Reactions
Potassium phenylglycine undergoes various chemical reactions, including:
Oxidation: Phenylglycine can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction of phenylglycine can yield phenylalanine.
Substitution: Phenylglycine can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylalanine.
Substitution: Various phenylglycine derivatives with different functional groups.
科学的研究の応用
Potassium phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in antitumor and neuropathic drug synthesis.
Industry: Utilized in the production of chiral intermediates and as a precursor for various chemical compounds.
作用機序
The mechanism of action of potassium phenylglycine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for nitrilase enzymes, which catalyze the hydrolysis of phenylglycinonitrile to phenylglycine . This compound also interacts with various metabolic pathways, influencing the synthesis of important biomolecules .
類似化合物との比較
Potassium phenylglycine can be compared with other similar compounds such as:
Phenylglycine: The parent compound, which lacks the potassium ion.
4-Hydroxyphenylglycine: A hydroxylated derivative with different chemical properties and applications.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with unique structural and functional characteristics.
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various chemical and biological processes .
特性
CAS番号 |
41407-89-0 |
|---|---|
分子式 |
C8H8KNO2 |
分子量 |
189.25 g/mol |
IUPAC名 |
potassium;2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
InChIキー |
JGIMWXQBJDCZAR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)



![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)









